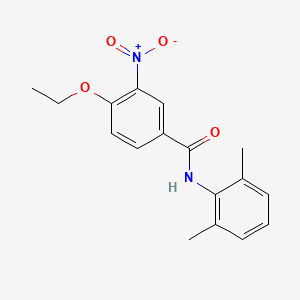![molecular formula C14H10ClN3O3S B5875738 N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide, also known as NCTB, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide involves its binding to the active site of target enzymes, leading to the inhibition of their activity. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide has been shown to selectively target specific enzymes, such as carbonic anhydrase IX, which is overexpressed in cancer cells. By inhibiting the activity of these enzymes, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide can induce apoptosis in cancer cells and reduce inflammation in the immune system.
Biochemical and Physiological Effects:
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide has been shown to have various biochemical and physiological effects, depending on the target enzyme and cell type. In cancer cells, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In the immune system, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide reduces inflammation by modulating the immune response. In neurobiology, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide enhances cognitive function and memory retention by increasing the activity of specific neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments is its high selectivity for specific enzymes, which allows for precise targeting of cellular pathways. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide has low toxicity and is relatively stable, making it suitable for long-term experiments. However, one limitation of using N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide. One possible direction is the development of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide-based therapies for cancer treatment. Another direction is the investigation of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide's effects on other cellular pathways and enzymes. Additionally, the development of more soluble forms of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide could improve its efficacy in vivo. Overall, the study of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide has the potential to lead to significant advancements in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide involves the reaction between 3-nitrobenzoic acid and 3-chloroaniline in the presence of thionyl chloride and carbon disulfide. The resulting product is then treated with ammonium hydroxide to yield N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide. The synthesis of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide is relatively straightforward and can be completed in a few steps with high yields.
Applications De Recherche Scientifique
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide has been shown to enhance cognitive function and memory retention. In immunology, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide has been shown to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-4-2-5-11(8-10)16-14(22)17-13(19)9-3-1-6-12(7-9)18(20)21/h1-8H,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBNKLCTFZZPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)


![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)
![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)


![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)





